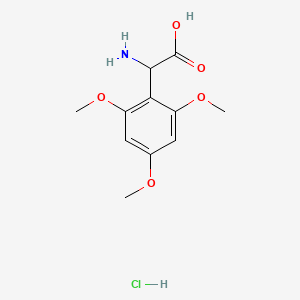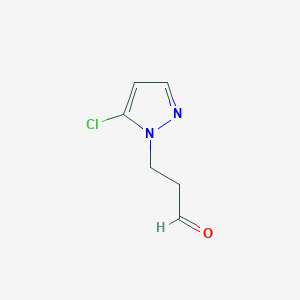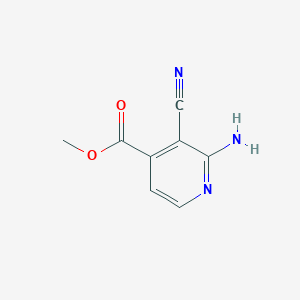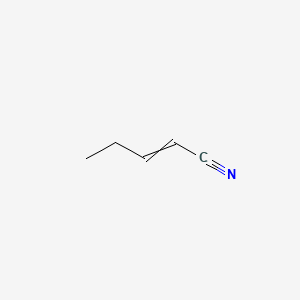![molecular formula C20H30N4O2 B12440734 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide involves multiple steps.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring or the N-hydroxy-2-propenamide moiety.
Reduction: This reaction can affect the benzimidazole ring or the N-hydroxy-2-propenamide moiety.
Substitution: This reaction can occur at the benzimidazole ring or the N-hydroxy-2-propenamide moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study HDAC inhibition and its effects on gene expression.
Biology: Investigated for its role in regulating cellular processes such as cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit HDAC and induce cancer cell death.
Industry: Utilized in the development of new HDAC inhibitors and other therapeutic agents
Mécanisme D'action
The mechanism of action of 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide involves the inhibition of HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. The compound targets multiple HDAC isoforms, contributing to its broad-spectrum activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vorinostat: Another HDAC inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Belinostat: An HDAC inhibitor with a broader spectrum of activity and different clinical applications.
Panobinostat: A potent HDAC inhibitor with a unique chemical structure and distinct therapeutic profile
Uniqueness
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide stands out due to its superior pharmacokinetic properties, including high oral bioavailability and prolonged duration of action. These properties make it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C20H30N4O2 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25) |
Clé InChI |
JHDKZFFAIZKUCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)




![1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B12440697.png)

![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)





